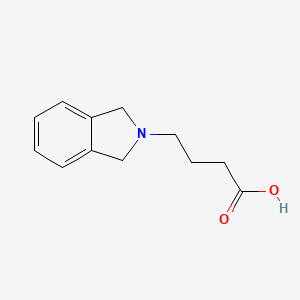

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid

Description

Significance of Heterocyclic Scaffolds in Chemical Biology

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the architecture of numerous biologically active molecules. ijsrtjournal.comrroij.com Their prevalence in nature is exemplified by their presence in essential biomolecules such as amino acids, vitamins, and nucleic acids. preprints.org In medicinal chemistry, these scaffolds offer a versatile framework for the synthesis of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijnrd.orgresearchgate.net The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are crucial for molecular interactions with biological targets. rroij.com

The isoindoline (B1297411) moiety, a bicyclic system composed of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, is recognized as a "privileged structure" in medicinal chemistry. preprints.orgresearchgate.net This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands for various biological targets. preprints.org The isoindoline core is present in several commercially available drugs, demonstrating its therapeutic importance across a spectrum of diseases, including cancer, inflammation, and hypertension. mdpi.comwikipedia.org The structural rigidity and the potential for diverse substitutions on the isoindoline ring system allow for the fine-tuning of biological activity and pharmacokinetic properties. preprints.orgontosight.ai

Butyric acid, a short-chain fatty acid, is a key metabolite produced in the mammalian gut through the fermentation of dietary fibers by anaerobic bacteria. wikipedia.orgyoutube.com It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. metwarebio.com Butyrate and its conjugates exhibit a wide range of biological effects, including the regulation of gene expression, cell differentiation, and apoptosis. nih.gov These properties have led to extensive research into the therapeutic potential of butyric acid derivatives in conditions such as colorectal cancer and hemoglobinopathies. nih.govnih.gov The conjugation of butyric acid to other molecules can enhance its stability and delivery to target tissues. researchgate.net

Historical Context of Isoindole and Butyric Acid Research Trajectories

The scientific journeys of isoindole and butyric acid have evolved over centuries, driven by advancements in chemical synthesis and a deeper understanding of their biological roles.

The parent compound, isoindole, was first described over a century ago and is an isomer of the more common indole. nih.govresearchgate.net The synthesis of the unstable isoindole core has been a subject of considerable research, with various methods developed over the years, including flash vacuum pyrolysis of N-substituted isoindolines and dehydration of isoindoline-N-oxides. wikipedia.orgchim.it The reactivity of isoindoles makes them valuable intermediates for the construction of more complex heterocyclic systems. researchgate.net The development of new synthetic methodologies continues to expand the chemical space accessible for isoindole-based drug discovery. researchgate.net

The discovery of butyric acid dates back to 1814 by the French chemist Michel Eugène Chevreul, who first identified it in its impure form in butter. wikipedia.org The name "butyric acid" is derived from the Latin word for butter, butyrum. wikipedia.org Initially recognized for its unpleasant odor, subsequent research revealed its significant biological functions. wikipedia.orgyoutube.com The exploration of butyric acid derivatives as therapeutic agents has been ongoing for over 60 years, with studies investigating their potential in cancer treatment and other diseases. nih.govextrapolate.com The development of prodrugs and novel delivery systems aims to overcome the challenges associated with the short half-life of butyric acid. nih.gov

Research Focus on 4-(1,3-Dihydro-isoindol-2-yl)-butyric Acid and Related Analogues

The convergence of isoindoline and butyric acid chemistry has led to the investigation of hybrid molecules such as this compound. Research into this compound and its analogues, such as 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, explores the combined biological activities of the two parent scaffolds. cymitquimica.comontosight.aicymitquimica.com Studies have investigated their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. mdpi.com Furthermore, the anti-inflammatory and antimicrobial properties of these derivatives are areas of active investigation. ontosight.aijmchemsci.com The synthesis of various substituted isoindoline-1,3-dione derivatives has been pursued to develop new non-steroidal analgesics. mdpi.com The structural and biological properties of these compounds continue to be a subject of interest in medicinal chemistry. evitachem.comchemicalbook.comnih.gov

Interactive Data Table: Properties of Featured Compounds

| Compound Name | Molecular Formula | Key Research Area |

| This compound | C12H15NO2 | Medicinal Chemistry |

| 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid | C12H11NO4 | Enzyme Inhibition, Anti-inflammatory |

| Isoindoline | C8H9N | Privileged Scaffold in Drug Discovery |

| Butyric Acid | C4H8O2 | Gut Health, Metabolism |

| 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid | C12H12N2O4 | Chemical Synthesis |

| Indole-3-butyric acid | C12H13NO2 | Histone Deacetylase Inhibition |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLWOTVLCZLNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360194 | |

| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799266-56-1 | |

| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Preclinical Biological Activities and Pharmacological Potentials of Isoindoline Butyric Acid Derivatives

Anti-inflammatory and Immunomodulatory Activities

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Isoindoline-butyric acid derivatives have been a subject of investigation for their anti-inflammatory potential, particularly through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation. While COX-1 is typically involved in baseline physiological functions, COX-2 is often upregulated at sites of inflammation.

Several studies have synthesized and evaluated isoindoline (B1297411) derivatives for their ability to inhibit these enzymes. For instance, a series of isoindoline-1,3-dione derivatives demonstrated good inhibitory activity against COX enzymes. One study highlighted a derivative, ZJ1, which showed potent blockage and ligand efficiency towards the COX-2 enzyme, comparable to the well-known COX-2 inhibitor Celecoxib. Another derivative, ZJ4, exhibited some selective inhibition of COX-1.

In another study, various isoindoline hybrids were designed and evaluated as COX-2 inhibitors. Six of these derivatives were identified as moderate COX-2 inhibitors with IC50 values ranging from 0.11 to 0.18 µM, which is close to the IC50 of Celecoxib (0.09 µM). The most active of these compounds also demonstrated significant in vivo anti-inflammatory activity, surpassing that of the reference drug diclofenac.

The structural features of these molecules, such as the presence of an aromatic moiety and the introduction of a piperazine ring, have been noted to be important for their affinity for COX-2. Molecular docking studies have further elucidated the interactions between these isoindoline derivatives and the active sites of COX enzymes, providing a basis for the rational design of more potent and selective inhibitors.

Table 1: COX-2 Inhibition by Isoindoline Hybrid Derivatives

| Compound | IC50 (µM) |

|---|---|

| 10b | 0.11 - 0.18 |

| 10c | 0.11 - 0.18 |

| 11a | 0.11 - 0.18 |

| 11d | 0.11 - 0.18 |

| 13 | 0.11 - 0.18 |

| 14 | 0.11 - 0.18 |

| Celecoxib (Standard) | 0.09 |

Modulation of Cellular Signaling Pathways and Transcription Factors

The anti-inflammatory effects of isoindoline-butyric acid derivatives extend to their ability to modulate key cellular signaling pathways and transcription factors involved in the inflammatory response. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes.

Butyrate, a component of the titular compound, has been shown to inhibit the NF-κB signaling pathway. It can attenuate the degradation and phosphorylation of IκBα, a critical step in NF-κB activation, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription nih.govresearchgate.net. This suppression of NF-κB activity leads to a reduction in the production of pro-inflammatory cytokines nih.govresearchgate.net.

Furthermore, butyrate is known to be a histone deacetylase (HDAC) inhibitor researchgate.netnih.gov. By inhibiting HDACs, butyrate can increase the acetylation of histones and other proteins, including NF-κB itself, which can modulate their function and lead to an anti-inflammatory effect nih.govnih.gov. This mechanism has been observed to reverse histone H3 acetylation in colitis models nih.gov.

Studies on other heterocyclic compounds with structural similarities have also pointed towards the inhibition of NF-κB/DNA-binding as a key anti-inflammatory mechanism. While direct studies on 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid's specific effects on all signaling pathways are still emerging, the known activities of its constituent moieties strongly suggest that modulation of NF-κB and HDACs are primary mechanisms for its anti-inflammatory and immunomodulatory potential.

Anti-inflammatory Properties of Butyric Acid Derivatives

Butyric acid and its derivatives are well-documented for their potent anti-inflammatory properties, which contribute significantly to the pharmacological profile of compounds like this compound. These short-chain fatty acids are known to exert their effects through various mechanisms, leading to a broad-spectrum anti-inflammatory response.

In addition to inhibiting pro-inflammatory cytokines, butyrate can also promote the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) nih.gov. This dual action of suppressing pro-inflammatory signals while enhancing anti-inflammatory ones contributes to its immunomodulatory effects.

The anti-inflammatory effects of butyrate are not limited to cytokine modulation. It also plays a crucial role in maintaining the integrity of the intestinal barrier, which is essential for preventing inflammation originating from the gut. Furthermore, butyrate can induce the expression of antimicrobial peptides, which are part of the innate immune defense system nih.gov. The widespread use of butyric acid derivatives in animal husbandry as feed additives to improve gut health and reduce inflammation underscores their established anti-inflammatory efficacy nih.gov.

Antimicrobial and Antiviral Efficacy

Antibacterial Spectrum and Putative Mechanisms of Action

Derivatives of isoindoline have demonstrated a notable antibacterial spectrum, exhibiting activity against both Gram-positive and Gram-negative bacteria. The core structure of isoindoline is found in many bioactive molecules and has been a scaffold for the development of new antimicrobial agents derpharmachemica.com.

Several studies have synthesized and tested novel isoindoline-1,3-dione derivatives for their antibacterial properties. For example, one derivative, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione, was found to have broad-spectrum activity against both types of bacteria rajpub.com. Another study reported that N-substituted isoindolin-5-ones showed promising antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.328 to 3.6 mg/ml against bacteria such as Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli derpharmachemica.com. The presence of a carboxyl functional group appears to be important for this antibacterial activity derpharmachemica.com.

The putative mechanisms of action for these compounds are varied. Some isoindoline derivatives, particularly quinolone-carboxylic acid hybrids, are known to function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication derpharmachemica.com. Other derivatives may act as β-lactamase inhibitors, with one compound, LK-157, showing inhibitory concentrations in the nanomolar range against TEM-1, SHV-1, and AmpC β-lactamases derpharmachemica.com. The general mechanism often involves the inhibition of bacterial cell growth through interaction with and modulation of specific biomolecular targets like proteins or nucleic acids derpharmachemica.com.

Table 2: In Vitro Antibacterial Activity (MIC in µg/ml) of 5H-imidazo[2,1-a]isoindolium bromides

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Proteus vulgaris |

|---|---|---|---|---|

| 1 (Ar = 4-Me-Ph-) | 3.125 | 25 | 12.5 | 6.25 |

| 2 (Ar = 4-Ph-Ph-) | 3.125 | 3.125 | 12.5 | 6.25 |

| Streptomycin | 6.25 | 6.25 | 6.25 | 3.125 |

Antiviral Properties against Select Human Viruses

The isoindole framework and its derivatives have emerged as a promising class of compounds with significant antiviral activities against a range of human viruses jmchemsci.com. The versatility of the isoindole scaffold allows for structural modifications that can lead to potent antiviral agents with diverse mechanisms of action jmchemsci.com.

Research has shown that isoindoline derivatives can be effective against various RNA and DNA viruses. For instance, certain phthalimide derivatives have been synthesized and tested for their activity against Human Immunodeficiency Virus (HIV)-1 and Hepatitis C Virus (HCV). In one study, two compounds demonstrated the ability to inhibit HIV-1 replication in cell culture, while two other analogs were active against HCV researchgate.net.

The mechanisms behind the antiviral action of isoindole derivatives are multifaceted. Some compounds have been shown to inhibit the fusion process between the viral envelope and the host cell membrane, thereby preventing viral entry jmchemsci.com. This is a different mechanism from older antiviral drugs like amantadine. Other derivatives act as CCR5 receptor antagonists, blocking a key co-receptor that HIV-1 uses to enter immune cells jmchemsci.com.

Furthermore, indole derivatives, which are structurally related to isoindolines, have shown activity against influenza viruses, including H1N1, H3N2, and H5N1 strains, as well as influenza B virus nih.gov. Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration nih.gov. The broad spectrum of antiviral activity and the multiple potential mechanisms of action make isoindoline-butyric acid derivatives a subject of considerable interest for the development of new antiviral therapies jmchemsci.com.

Antifungal and Antimalarial Observations with Isoindole Derivatives

The isoindole scaffold is a recurring motif in compounds investigated for a range of therapeutic properties, including antimicrobial activities. Research has extended into the evaluation of isoindole derivatives for their potential to combat fungal and malarial pathogens.

Studies have shown that certain indole derivatives possess significant antifungal properties. For instance, a series of nine indole derivatives demonstrated in vitro efficacy against several phytopathogenic fungi, including Fusarium graminearum, Alternaria alternata, and Pyricularia oryzae. nih.gov Some of these compounds exhibited broad-spectrum antifungal activity that was more potent than the commercial fungicide hymexazole. nih.gov While direct studies on this compound are limited in this context, the general activity of the indole class suggests a potential avenue for exploration.

In the realm of antimalarial research, compounds featuring the isoindole skeleton have also been identified as promising. Specifically, derivatives of imidazo[2,1-a]isoindol-5-ol have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net Several of these compounds displayed significant in vitro antimalarial effects, with IC₅₀ values as low as 60 nM. researchgate.net Furthermore, they demonstrated some efficacy in mouse models of the disease. researchgate.net The indole moiety is considered a valuable template for developing new antimalarial agents, with natural alkaloids like cryptolepine and its synthetic derivatives showing activity against both drug-sensitive and drug-resistant strains of Plasmodium. mdpi.comnih.gov The mechanism for many of these indole-based compounds involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. mdpi.com

Anti-tubercular Potential and Mycolic Acid Biosynthesis Inhibition

The discovery of new anti-tubercular agents is a global health priority, and indole-containing compounds have been a focus of this research. nih.gov The indole nucleus is a common feature in many bioactive agents and has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). nih.govwjpsonline.com

Certain (aza)isoindolinone compounds have been specifically investigated as inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. nih.gov Mycolic acids are essential components of the mycobacterial cell wall, making their synthesis an attractive target for drug development. nih.goveurekaselect.com While some synthesized azaisoindolinones were able to inhibit InhA activity and Mtb growth in vitro, they did not appear to block mycolic acid biosynthesis within the mycobacterial cells, suggesting alternative mechanisms of action may be at play. nih.gov Other compounds, such as Isoxyl (thiocarlide), have been shown to inhibit the biosynthesis of both mycolic acids and fatty acids in various Mycobacterium species. nih.goveurekaselect.commicrobenotes.com The mechanism of Isoxyl involves the inhibition of the dehydratase step of the fatty acid synthase-II (FAS-II) elongation cycle. nih.govmicrobenotes.com The gut microbiota metabolite indole propionic acid has also demonstrated the ability to inhibit Mtb growth both in vitro and in vivo, further highlighting the potential of indole derivatives in tuberculosis therapy. nih.gov

Anticancer and Antiproliferative Effects in Cellular Models

The isoindole structural motif is present in a variety of compounds that have demonstrated significant anticancer and antiproliferative activities in preclinical studies. researchgate.netnih.gov These derivatives exert their effects through multiple mechanisms, targeting key pathways involved in cancer cell growth and survival.

A critical mechanism by which indole and isoindole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com For instance, indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM) are well-studied compounds derived from cruciferous vegetables that effectively induce apoptosis in a range of human cancer cells. mdpi.com These compounds can modulate multiple signaling pathways, including the inhibition of Akt kinase activity and the nuclear factor-kappa B (NF-κB) pathway, which are crucial for cancer cell survival. mdpi.com

Similarly, certain synthetic indole-3-butyric acid derivatives have been shown to induce apoptosis, which plays a significant role in their anticancer potency. nih.govnih.gov Studies on various isoindoline derivatives have revealed different modes of inducing tumor cell death; some compounds induce apoptosis, while others may trigger mitotic catastrophe. researchgate.net For example, harmine, an indolyl analog, induces apoptosis in breast cancer cells by inhibiting key survival proteins like p-Akt and Bcl-2. mdpi.com The ability of these compounds to trigger apoptosis makes them promising candidates for cancer therapy, as this process is often dysregulated in malignant cells. mdpi.com

Butyric acid and its derivatives are well-known inhibitors of histone deacetylases (HDACs). gsartor.orgnih.govepa.gov HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. nih.govtandfonline.com By inhibiting HDACs, butyrate and its analogues cause hyperacetylation of histones, which relaxes the chromatin structure and allows for the expression of genes that can halt cell proliferation and induce differentiation or apoptosis. nih.govepa.gov

This mechanism is a key aspect of the anticancer properties of butyric acid derivatives. mdpi.com Researchers have developed potent HDAC inhibitors based on the indole-3-butyric acid scaffold. nih.govnih.gov One such derivative, molecule I13, exhibited high inhibitory potency against HDAC1, HDAC3, and HDAC6 with IC₅₀ values of 13.9, 12.1, and 7.71 nM, respectively. nih.govnih.gov This inhibition of HDAC activity is directly linked to the compound's ability to suppress the proliferation of various cancer cell lines. nih.govnih.gov The potential of HDAC inhibitors in cancer therapy is significant, with several, such as Suberoylanilide hydroxamic acid (SAHA), already approved for clinical use. tandfonline.com

Derivatives of isoindole have demonstrated broad cytostatic and cytotoxic activity against a diverse panel of human cancer cell lines. nih.govnih.govnih.govacs.org The antiproliferative effects of these compounds are often dose-dependent and can vary based on the specific chemical structure and the cancer cell type. nih.govingentaconnect.comnih.gov

For example, various N-substituted norcantharimides, which contain an isoindole skeleton, have been synthesized and evaluated for their cytotoxicity against cell lines such as HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer). nih.gov Some of these derivatives showed potent inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov Similarly, other studies have reported the antiproliferative effects of isoindole-1,3-dione derivatives against MCF-7 (breast cancer), HT-29 (colon cancer), and Caco-2 (colon cancer) cells. acs.orgingentaconnect.commdpi.com The efficacy of butyrate, a related compound, to inhibit colon cancer cell growth has been shown to be cell-type specific, with HCT116 cells being more sensitive than HT-29 or Caco-2 cells. mdpi.com The antiproliferative activity of one indole-3-butyric acid derivative, I13, was found to be greater than the approved drug SAHA in U937, U266, HepG2, A2780, and PNAC-1 cancer cell lines. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected Isoindole and Butyric Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Isoindole-1,3-dione Derivatives | HeLa, C6, A549, MCF-7, Caco-2 | Dose-dependent anticancer activity, inhibition of cell viability. | nih.govingentaconnect.com |

| N-benzylisoindole-1,3-dione | A549 | Inhibitory effects on cell viability. | nih.govacs.org |

| Indole-3-butyric acid derivative (I13) | U937, U266, HepG2, A2780, PNAC-1 | Potent antiproliferative activity, higher than SAHA. | nih.govnih.gov |

| Butyrate | HCT116, HT-29, Caco-2 | Cell-type specific inhibition of proliferation. | nih.govmdpi.com |

Neuropharmacological Activities of Isoindole Analogues

The isoindoline structure is a key component in compounds being explored for their neuropharmacological activities, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov A primary target in Alzheimer's therapy is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine.

Researchers have designed and synthesized derivatives of 1-H-isoindole-1,3(2H)-dione as potential inhibitors of these enzymes. nih.gov In one study, a series of six new derivatives were evaluated. The compounds showed promising inhibitory activity against AChE, with IC₅₀ values in the low micromolar range. For example, a derivative with a tetrahydroisoquinoline moiety and another with a phenyl substituent on a piperazine ring both demonstrated an IC₅₀ of approximately 1.1 µM against AChE. nih.gov Their activity against BuChE was generally lower, indicating some selectivity. nih.gov These findings suggest that the isoindoline-1,3-dione scaffold is a valuable starting point for the development of new agents for Alzheimer's therapy. nih.gov Beyond enzyme inhibition, isoindoline derivatives have also been associated with a broader range of biological activities relevant to the central nervous system, including the treatment of mental disorders. mdpi.com

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of isoindoline-1,3-dione have emerged as a significant class of compounds with inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy in the management of Alzheimer's disease to address the decline in acetylcholine levels in the brain. nih.gov

Numerous studies have explored the synthesis and evaluation of various isoindoline-1,3-dione derivatives as potential cholinesterase inhibitors. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives demonstrated inhibitory activity against AChE, with the most active compound having an IC50 value of 0.91µM. nih.gov Further modifications, such as the introduction of a carbonyl group to the linker, have also been investigated. nih.gov

In another study, isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and showed potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 µM. nih.gov Research into isoindolin-1,3-dione-based acetohydrazides also revealed significant inhibitory potential, with IC50 values ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM against AChE and 5.7 ± 0.2 to 30.2 ± 2.8 µM against BuChE. acs.org

The structure of these derivatives plays a crucial role in their inhibitory activity. For example, in one series of 1-H-isoindole-1,3(2H)-dione derivatives, the length of the alkyl chain, ranging from three to eight methylene groups, influenced the activity. nih.gov Compounds with six and seven methylene groups were the most promising inhibitors of AChE, while the derivative with eight methylene groups was most effective against BuChE. nih.gov The inhibitory activity of these compounds is often evaluated using the Ellman's method, and the IC50 values are determined to quantify their potency. nih.govbenthamdirect.com

The following table summarizes the cholinesterase inhibitory activities of selected isoindoline-1,3-dione derivatives from various studies.

| Derivative Class | Target Enzyme | IC50 Values | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | AChE | 0.91 µM (most active) | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM | nih.gov |

| 1-H-isoindole-1,3(2H)-dione derivatives with varying alkyl chain lengths | AChE | 0.9 to 19.5 μM | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 ± 0.05 to 0.86 ± 0.02 µM | acs.org |

| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 ± 0.2 to 30.2 ± 2.8 µM | acs.org |

| 1-H-isoindole-1,3(2H)-dione derivative with a phenyl substituent | AChE | 1.12 μM | nih.govbenthamdirect.com |

| 1-H-isoindole-1,3(2H)-dione derivative with a diphenylmethyl moiety | BuChE | 21.24 μM | nih.govbenthamdirect.com |

| Substituted phenylisoindoline-1,3-diones | AChE | 30 ± 3 µg/mL (most active) | nih.gov |

| Substituted phenylisoindoline-1,3-diones | BuChE | 102 ± 10 µg/mL (most active) | nih.gov |

Nootropic, Anxiolytic, and Sedative Potentials of General Isoindole Derivatives

The isoindole scaffold is a versatile structure found in a variety of compounds exhibiting a broad range of pharmacological activities, including effects on the central nervous system such as nootropic, anxiolytic, and sedative potentials. mdpi.com

Nootropic Potential: Certain 2,3-dihydro-1H-isoindol-1-one derivatives that are structurally related to the nootropic drug piracetam have been synthesized and evaluated for their cognitive-enhancing effects. nih.gov In a passive avoidance test in mice, these compounds were tested for their ability to reverse amnesia induced by scopolamine. nih.gov One of the synthesized compounds demonstrated nootropic activity at lower doses than piracetam, although with lower efficacy. nih.gov Two other diastereoisomers were found to be as potent as piracetam in reversing the induced amnesia. nih.gov These findings suggest that 2,3-dihydro-1H-isoindol-1-one derivatives represent a new class of nootropic compounds. nih.gov

Anxiolytic Potential: The anxiolytic-like effects of isoindole derivatives have also been investigated. A study on nih.govbenthamdirect.comdiazaheterofused isoindolol derivatives, including imidazo[2,1-a]isoindolol and pyrimido[2,1-a]isoindolol structures, was conducted using the elevated plus-maze test in mice. researchgate.net The results showed that intraperitoneal administration of specific imidazoisoindolol and pyrimidoisoindolols led to significant increases in the time spent and the number of entries into the open arms of the maze, which are indicative of anxiolytic-like activity. researchgate.net

Sedative Potential: The sedative properties of isoindole derivatives have been recognized historically, with thalidomide, an isoindoline-1,3-dione derivative, originally being developed as a non-barbiturate sedative. mdpi.com More recent research has focused on developing novel isoindolin-1-one derivatives as water-soluble sedative-hypnotic agents. nih.gov In a study involving the synthesis of approximately 170 derivatives, several 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs demonstrated potent sedative-hypnotic activity when administered intravenously to mice. nih.gov Some of these compounds showed a wide safety margin, with high therapeutic indexes (the ratio of lethal dose to hypnotic dose). nih.gov Furthermore, some 1H-isoindole-1,3(2H)-dione derivatives have been observed to produce mild sedative effects at higher analgesic doses. nih.gov It was also noted that one of the tested 2,3-dihydro-1H-isoindol-1-one derivatives exhibited a myorelaxant effect, while the other compounds in that particular study did not show any sedative effects. nih.gov

Iv. Molecular Mechanisms of Action and Biological Target Identification

Enzymatic Inhibition and Allosteric Modulation

The therapeutic potential of "4-(1,3-Dihydro-isoindol-2-yl)-butyric acid" and its derivatives is underscored by their ability to interact with and modulate the activity of various key enzymes involved in a range of physiological and pathological processes. The structural features of these compounds allow them to bind to the active or allosteric sites of these enzymes, leading to inhibition or altered function. This section explores the specific enzymatic targets of these isoindolinebutyric acid derivatives, detailing the mechanisms of inhibition and the implications for their potential therapeutic applications.

Cholinesterases (AChE, BuChE) as Molecular Targets

Derivatives of isoindoline-1,3-dione have been investigated for their inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.netnih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine and are significant targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.commdpi.com

Recent studies have focused on synthesizing novel isoindolin-1,3-dione-based acetohydrazide derivatives and evaluating their anti-cholinesterase activity. nih.gov Some of these compounds have demonstrated potent inhibition of AChE, with IC50 values in the sub-micromolar range, while showing moderate activity against BuChE. nih.gov For instance, certain derivatives have exhibited IC50 values against AChE ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM. nih.gov Molecular docking studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The length of the linker in these derivatives appears to be a crucial factor for favorable interactions within the binding pockets of the enzyme. nih.gov The dual-binding capability of these compounds makes them promising candidates for further development as multi-target agents for Alzheimer's disease.

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |

| Isoindolin-1,3-dione derivative A | Human AChE | 0.361 | nih.gov |

| Isoindolin-1,3-dione acetohydrazide derivatives | AChE | 0.11 ± 0.05 to 0.86 ± 0.02 | nih.gov |

| Isoindolin-1,3-dione acetohydrazide derivatives | BuChE | 5.7 ± 0.2 to 30.2 ± 2.8 | nih.gov |

Cyclooxygenases (COX-1, COX-2) Binding and Inhibition

The isoindoline-1,3-dione scaffold is also a key feature in the design of inhibitors for cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway. Novel series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones have been synthesized and evaluated for their anti-inflammatory properties through the inhibition of COX-1 and COX-2. nih.gov

In vitro assays have shown that some of these compounds can inhibit both COX-1 and COX-2 with IC50 values in the low micromolar range (3.0-3.6 μM). nih.gov Molecular docking studies indicate that these compounds bind to the active sites of both COX enzymes in a manner similar to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Although the current derivatives exhibit non-selective inhibition, their demonstrated anti-inflammatory activity suggests that the isoindoline-1,3-dione structure is a promising template for developing more potent and selective COX inhibitors. nih.gov

Histone Deacetylases (HDACs) as Therapeutic Targets

Butyrate and its derivatives are well-known inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation of gene expression. nih.gov The inhibition of HDACs leads to hyperacetylation of histones, which can alter chromatin structure and activate the transcription of a small percentage of genes, including those involved in cell cycle arrest, differentiation, and apoptosis. nih.gov This makes HDAC inhibitors a promising class of therapeutic agents, particularly in oncology. nih.govresearchgate.net

Structural modifications of indole-3-butyric acid derivatives have led to the discovery of potent HDAC inhibitors. nih.gov For example, one such derivative, molecule I13, exhibited significant inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. nih.govsemanticscholar.org This compound also demonstrated potent antiproliferative activity against various cancer cell lines. nih.govsemanticscholar.org The mechanism of action is believed to involve the zinc-binding group of the inhibitor interacting with the catalytic zinc ion in the active site of the HDAC enzyme. researchgate.net

| Compound | Target HDAC Isoform | IC50 (nM) | Reference |

| Molecule I13 | HDAC1 | 13.9 | nih.govsemanticscholar.org |

| Molecule I13 | HDAC3 | 12.1 | nih.govsemanticscholar.org |

| Molecule I13 | HDAC6 | 7.71 | nih.govsemanticscholar.org |

HIV-1 Integrase: Interaction with Viral DNA Interface

The fight against HIV has led to the exploration of various viral enzymes as drug targets, including HIV-1 integrase, which is essential for viral replication. nih.gov This enzyme catalyzes the insertion of the viral DNA into the host genome. Diketo acids, which share structural similarities with butyric acid derivatives, have been identified as potent inhibitors of the strand transfer activity of HIV-1 integrase. nih.gov

These inhibitors function by selectively binding to the integrase-donor substrate complex and competing with the target DNA. nih.gov This suggests that they recognize a specific conformation of the integrase active site that is formed after the enzyme assembles on the viral DNA end. nih.gov By preventing the binding of the host DNA, these compounds effectively block the integration process. nih.gov The development of dual inhibitors that can target both the strand-transfer phase and the interaction between integrase and the cellular cofactor LEDGF/p75 is an active area of research. nih.gov

Bacterial FtsZ Protein as a Target for Antimicrobial Action

The bacterial cell division protein FtsZ has emerged as a promising target for novel antimicrobial agents. nih.govmdpi.com FtsZ is a structural homolog of eukaryotic tubulin and is essential for the formation of the Z-ring during bacterial cytokinesis. mdpi.comresearchgate.net The high conservation of FtsZ across many bacterial species and its absence in eukaryotes make it an attractive target for selective inhibitors. nih.gov

Several small molecules have been identified that inhibit FtsZ polymerization or its GTPase activity. nih.gov For instance, the compound PC190723 has been shown to inhibit FtsZ treadmilling and block the constriction of the Z-ring in S. aureus. nih.gov While specific studies on "this compound" are limited in this context, the exploration of various chemical scaffolds for FtsZ inhibition suggests that derivatives of this compound could potentially be designed to target this essential bacterial protein.

Receptor Binding and Signaling Pathway Interventions

Currently, detailed research findings specifically elucidating the direct binding of "this compound" to specific receptors and its subsequent intervention in signaling pathways are not extensively available in the public domain. The primary focus of existing research has been on its role as an enzymatic inhibitor. Further investigation is required to determine if this compound or its derivatives interact with cell surface or nuclear receptors to modulate downstream signaling cascades.

Modulation of Ubiquitin Ligase Complexes, e.g., Cereblon

The isoindolinone scaffold, a close structural relative of the isoindoline (B1297411) moiety in this compound, is a well-established binder of Cereblon (CRBN) google.comnih.govresearchgate.net. Cereblon is a critical component of the CRL4-CRBN E3 ubiquitin ligase complex, which is involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins google.com.

Compounds containing the isoindolinone core, such as thalidomide and its derivatives (known as immunomodulatory imide drugs or IMiDs), are known to modulate the substrate specificity of the CRL4-CRBN complex google.comresearchgate.net. This interaction can lead to the degradation of neo-substrates, proteins not typically targeted by this E3 ligase, which is a key mechanism in the therapeutic effects of these drugs nih.govresearchgate.net.

Numerous patents and research articles describe the development of novel isoindolinone-based ligands for Cereblon, often for the creation of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation nih.govresearchgate.netwisc.edu.

While there is no direct evidence of this compound binding to Cereblon, the presence of the isoindoline structure suggests that it could potentially interact with this E3 ligase complex. However, further experimental validation is required to confirm this hypothesis.

Table 1: Examples of Isoindolinone-Based Cereblon Ligands

| Compound | Description | Reference |

|---|---|---|

| Thalidomide | An immunomodulatory drug that binds to Cereblon, altering its substrate specificity. | google.comresearchgate.net |

| Pomalidomide | A thalidomide analog with higher potency in binding to Cereblon. | nih.govresearchgate.net |

| Lenalidomide | Another thalidomide analog used in cancer therapy that functions through Cereblon binding. | nih.govresearchgate.net |

Interactions with Nuclear Factor NF-kappa-B Signaling

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a crucial role in regulating inflammatory responses, cell survival, and proliferation mdpi.comnih.govnih.gov. The activity of NF-κB is tightly controlled by various signaling pathways, and its dysregulation is associated with numerous diseases, including cancer and inflammatory disorders mdpi.commdpi.com.

A wide range of natural and synthetic compounds have been shown to modulate NF-κB signaling mdpi.comnih.gov. However, based on the available scientific literature, there is no direct evidence to suggest that this compound or its close isoindoline derivatives interact with the NF-κB signaling pathway. Further research is necessary to investigate any potential effects of this compound on NF-κB activity.

Monoamine Oxidase (MAO) A and B Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine mdpi.comwikipedia.orgyoutube.com. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by certain antidepressant and neuroprotective drugs wikipedia.orgnih.gov.

Studies have shown that various heterocyclic compounds, including indole and isoquinoline derivatives, can act as inhibitors of MAO-A and MAO-B nih.govnih.gov. For instance, certain isoquinoline derivatives have demonstrated selective and reversible inhibition of MAO-A nih.gov.

Despite the structural similarity of the isoindoline core to these inhibitors, there is currently no published research demonstrating that this compound possesses inhibitory activity against either MAO-A or MAO-B.

Cellular and Subcellular Responses Elicited by Compound Interaction

Cellular Cycle Arrest and Apoptosis Induction Pathways

The regulation of the cell cycle and the induction of apoptosis are critical processes for maintaining tissue homeostasis, and their disruption is a hallmark of cancer acs.orgtaylorandfrancis.com. Several isoindolinone and isoquinoline derivatives have been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines acs.orgnih.govresearchgate.netnih.gov.

For example, novel 3-methyleneisoindolinone derivatives have been shown to cause a dose-dependent increase in the sub-G1 cell population, indicative of apoptosis, and to disrupt the cell cycle acs.orgnih.gov. Similarly, certain chalcone derivatives have been found to induce G1 or G2/M phase cell cycle arrest and promote apoptosis in breast cancer cells researchgate.net.

While these findings suggest that the broader class of isoindoline-containing compounds may possess cytotoxic and pro-apoptotic properties, there is no specific data available for this compound. Its effects on cell cycle progression and apoptosis induction remain to be determined through experimental studies.

Table 2: Effects of Structurally Related Compounds on Cell Cycle and Apoptosis

| Compound Class | Effect | Cell Line | Reference |

|---|---|---|---|

| 3-Methyleneisoindolinones | Increased sub-G1 population (apoptosis), cell cycle disruption | Head and Neck Squamous Cell Carcinoma | acs.orgnih.gov |

| Tetrahydro- nih.govacs.orgnih.govtriazolo[3,4-a]isoquinoline chalcones | G1 phase cell cycle arrest, apoptosis induction | Breast Carcinoma (MCF7) | researchgate.net |

Transcriptional Regulation and Gene Expression Modulation

Transcriptional regulation is the process by which a cell controls the conversion of DNA to RNA, thereby orchestrating gene activity khanacademy.org. Small molecules can influence this process through various mechanisms, including the direct modulation of transcription factors or by affecting the epigenetic landscape.

Butyric acid, as a short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs). HDAC inhibition leads to hyperacetylation of histones, a state associated with a more open chromatin structure and altered gene expression. This activity of butyric acid can stimulate a specific immune response and retard inflammation by suppressing the activation of nuclear factors nih.gov.

Given that this compound contains a butyric acid moiety, it is plausible that it could exert effects on transcriptional regulation through HDAC inhibition. However, no studies have specifically investigated the gene expression changes induced by this compound. Therefore, its role as a transcriptional modulator is purely speculative at this time and awaits experimental confirmation.

V. Structure Activity Relationship Sar and Molecular Design Strategies

Impact of Isoindoline (B1297411) Ring Modifications on Biological Activity

The isoindoline scaffold serves as a versatile anchor for interacting with biological targets. Alterations to this core, from the addition of substituents to changes in its oxidation state, can significantly modulate the compound's biological profile.

Substituent Effects on Core Scaffold Activity

Research into isoindoline-1,3-dione (phthalimide) derivatives as potential cholinesterase inhibitors for Alzheimer's disease has shown that the substituent attached to the piperazine ring, which is in turn linked to the core scaffold, plays a critical role in determining inhibitory potency. For instance, derivatives featuring a simple phenyl or a diphenylmethyl moiety on the piperazine ring exhibit strong inhibitory activity against acetylcholinesterase (AChE). In contrast, replacing the aromatic ring with a pyrimidyl ring leads to a four-fold decrease in activity, while a morpholine ring results in the lowest activity in the series. nih.gov This suggests that aromatic or bulky lipophilic groups are favored for interaction with the enzyme's active site. nih.govacs.org

Influence of Oxidation State (e.g., Isoindoline vs. Phthalimide) on Biological Profile

The oxidation state of the isoindole core—ranging from the fully reduced isoindoline to the partially oxidized isoindolinone and the fully oxidized isoindoline-1,3-dione (phthalimide)—is a key determinant of the molecule's shape, electronic properties, and biological function. acs.org The phthalimide group, with its isoindoline-1,3-dione core, is a recognized pharmacophore in numerous biologically active compounds, including analgesics and anti-inflammatory agents. mdpi.comsciforum.net

A direct comparison illustrating the importance of the oxidized, cyclic phthalimide structure was seen in a study of potential non-steroidal analgesics. The compound 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated high analgesic activity, proving to be 1.6 times more active than the reference drug metamizole sodium. mdpi.comresearchgate.net In stark contrast, its corresponding ring-opened precursor, 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid, which lacks the constrained imide ring, was completely devoid of analgesic activity. mdpi.comsciforum.net This finding strongly suggests that the rigid, planar structure of the phthalimide ring is essential for the observed biological activity, likely by ensuring the correct orientation for target binding.

Effects of Halogenation on Efficacy and Selectivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the isoindoline scaffold or its associated substituents is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Halogens can influence lipophilicity, metabolic stability, and binding interactions. mdpi.com

The type and position of the halogen can have a dramatic impact on both potency and selectivity. In a study of isoquinoline-1,3-dione derivatives, which are structurally analogous to phthalimides, halogen substituents were found to be crucial for inhibiting deubiquitinase enzymes. Notably, the introduction of a fluorine atom completely switched the selectivity of the inhibitor. The bromo-substituted analog was a potent inhibitor of USP2 (IC50 = 0.25 µM) with no activity against the related enzyme USP7. Conversely, the fluoro-substituted analog was inactive against USP2 but became a potent inhibitor of USP7 (IC50 = 0.5 µM). nih.govresearchgate.net This remarkable switch highlights the critical role that a single halogen atom can play in directing the compound's interaction from one biological target to another. nih.gov

Influence of Butyric Acid Side Chain Variations

The butyric acid side chain is not merely a linker but an essential component of the pharmacophore, providing a crucial acidic functionality for interaction with biological targets. Modifications to this chain, including its length and the nature of the acidic group, are pivotal for optimizing activity.

Importance of Alkyl Chain Length and Branching

The length of the alkyl chain connecting the isoindoline nitrogen to the carboxyl group is a critical parameter for biological activity. An optimal chain length ensures that the terminal acidic group is positioned correctly to interact with its target residue, such as a basic amino acid in a receptor binding pocket.

While direct SAR studies on the alkyl chain of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid are not extensively published, principles can be drawn from related structures. In a series of indole-derived cannabinoids, the length of the N-alkyl side chain was systematically varied. The results showed a clear dependence of activity on chain length. Compounds with short side chains (less than four carbons) were inactive. Optimal in vitro and in vivo activity was achieved with alkyl chains containing four to six carbon atoms. researchgate.net This demonstrates the principle that an optimal spatial distance between the heterocyclic core and a terminal functional group is necessary for potent biological effects. A chain that is too short may fail to reach the target interaction point, while one that is too long may introduce conformational flexibility that is detrimental to binding.

Modifications of the Carboxyl Group and its Bioisosteres

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. Tetrazoles, for example, have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions, but they are generally more lipophilic and resistant to certain metabolic pathways. acs.org This strategy was famously used in the development of the antihypertensive drug losartan, where replacing a carboxylic acid with a tetrazole ring significantly enhanced its in vivo activity. The choice of a bioisostere allows for fine-tuning of acidity, lipophilicity, and permeability, which can be particularly important for developing CNS-active agents where crossing the blood-brain barrier is a major challenge. nih.govhyphadiscovery.com

Linker Chemistry and Hybrid Molecule Design

The length and flexibility of the linker connecting a pharmacophore to other parts of a molecule are critical determinants of biological activity. The four-carbon chain of the butyric acid linker dictates the spatial relationship between the isoindoline ring and the terminal carboxylic acid or any group that may replace it.

Studies on related isoindoline-1,3-dione derivatives have demonstrated the importance of linker length in modulating inhibitory activity. For instance, in a series of compounds designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the length of an alkyl linker between an isoindoline-1,3-dione core and an N-benzylpiperidinylamine moiety was systematically varied. The results showed that specific linker lengths were optimal for activity, with the most promising AChE inhibitors having six or seven methylene groups and the best BuChE inhibitors having an eight-methylene group linker nih.gov. This suggests that the linker's length is crucial for positioning the active moieties correctly within the enzyme's active site. nih.gov

Similarly, in the design of fusion proteins, the length of flexible peptide linkers has been shown to significantly affect catalytic efficiency. An investigation into fusion proteins of 4-coumaroyl-CoA ligase and stilbene synthase found that resveratrol production decreased as the linker length increased, highlighting that an optimal, often shorter, linker is necessary for efficient interaction between fused domains rsc.org. This principle can be extrapolated to small molecules, where the butyric acid linker's length in this compound derivatives must be optimized to ensure proper orientation and binding to a target protein.

| Compound Series | Target | Linker Modification | Key Finding | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione-N-benzylpiperidinylamine derivatives | AChE/BuChE | Alkyl chain lengthened from 3 to 8 methylene groups | Optimal activity observed at 6-7 methylene groups for AChE and 8 for BuChE. | nih.gov |

| 4CL–(Linker)–STS Fusion Proteins | Resveratrol Production | (GSG)n and (GGGGS)n repeats of varying lengths | Catalytic efficiency and product yield decreased as linker length increased. | rsc.org |

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a hybrid agent with a multi-target profile or enhanced activity. The this compound scaffold is a suitable candidate for this strategy, where the terminal carboxylic acid can be replaced or derivatized with another pharmacologically active moiety.

For example, derivatives of isoindoline-1,3-dione have been hybridized with N-benzyl pyridinium units to create inhibitors of acetylcholinesterase nih.gov. This approach leverages the known interactions of both fragments to achieve potent inhibition. The development of thalidomide analogs such as lenalidomide and pomalidomide, which feature a modified isoindolinone core linked to a glutarimide moiety, exemplifies a highly successful hybridization strategy that results in potent immunomodulatory and antitumor effects mdpi.com. These molecules demonstrate that combining the isoindole core with another pharmacophore (the glutarimide ring) can lead to compounds with significantly enhanced and novel biological activities mdpi.com.

The butyric acid linker facilitates the spatial separation of the isoindoline core and the hybridized pharmacophore, allowing each to engage with its respective binding site. The design of such hybrids requires careful consideration of the linker to ensure that the pharmacophores are presented in an optimal orientation for simultaneous or cooperative binding.

Fusion and conjugation strategies aim to improve a drug's properties by attaching it to another chemical entity, such as a peptide, polymer, or another small molecule. This can enhance targeting, improve pharmacokinetics, or introduce a new mechanism of action. In the context of this compound, the carboxylic acid group provides a convenient handle for conjugation.

In the design of antiplasmodial agents, hybrid compounds have been created by linking 1,3-dioxoisoindoline moieties to 4-aminoquinolines nih.gov. Docking studies of these hybrids revealed that the amide linker played an important role in binding to the target enzyme, Plasmodium falciparum lactate dehydrogenase (pfLDH) nih.gov. This demonstrates how the linker in a conjugated molecule is not merely a spacer but an active participant in ligand-protein interactions.

Another advanced application is in the development of Proteolysis Targeting Chimeras (PROTACs). Here, a linker is used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The compound (1,3-dioxoisoindolin-2-yl)-PEG9-acid is an example of a PROTAC linker that incorporates a thalidomide analog (related to the isoindoline core) to recruit the Cereblon E3 ligase, a flexible PEG chain as the linker, and a terminal carboxylic acid for conjugation to a target-binding ligand broadpharm.com. This strategy leads to the targeted degradation of a specific protein rather than just its inhibition.

Computational and In Silico Approaches to SAR Elucidation

Computational methods are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and understanding the molecular basis of their action. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide critical insights into the SAR of this compound derivatives.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological), a predictive model can be built to forecast the activity of untested analogs.

QSAR studies on 1,3-dioxoisoindoline-4-aminoquinoline hybrids identified several key descriptors that correlate with antiplasmodial activity, including ATSC5i (a 2D autocorrelation descriptor), GATS8p (a Geary autocorrelation descriptor), and topological shape descriptors nih.gov. The resulting model was robust and predictive, demonstrating that specific physicochemical and structural properties are essential for the observed activity nih.gov. For isoquinoline derivatives targeting the AKR1C3 enzyme, QSAR models have been developed using molecular representation of structure-property relationships (MoRSE) descriptors, which encode 3D structural information japsonline.com.

These approaches can be applied to derivatives of this compound to identify the key structural features governing their activity. By analyzing a dataset of analogs with varying substituents on the isoindoline ring or modifications to the butyric acid linker, a QSAR model could guide the design of new compounds with enhanced potency.

| Compound Series | Target | QSAR Model Type | Key Descriptors Identified | Reference |

|---|---|---|---|---|

| 1,3-dioxoisoindoline-4-aminoquinolines | Antiplasmodial Activity | Genetic Function Algorithm (GFA) | ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, topoShape | nih.gov |

| Isoquinoline derivatives | AKR1C3 Inhibition | Molecular Modeling-based QSAR | MoRSE (Molecular Representation of Structure-Property Relationships) descriptors | japsonline.com |

| 5-(benzylidene) thiazolidine-2,4-diones | PTP1B Inhibition | Multiple Linear Regression (MLR) | Volume (V), Molar Refractivity (MR), charges on specific atoms (qC2, qC3) | mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It provides valuable insights into binding affinity, conformation, and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex.

For derivatives of 1H-isoindole-1,3(2H)-dione, molecular docking studies have been used to investigate their binding modes within the active sites of cyclooxygenase (COX-1 and COX-2) and cholinesterase enzymes nih.govmdpi.com. In one study, docking simulations showed that a new imide derivative interacted with Arg120 and Tyr355 in the COX-2 active site via hydrogen bonds, while the isoindol-1,3(2H)-dione core was involved in interactions with Leu352 and Val523 mdpi.com.

In the development of indole-3-butyric acid derivatives as histone deacetylase (HDAC) inhibitors, molecular docking was used to understand how these molecules bind within the enzyme's active site nih.gov. Such studies can reveal the importance of specific functional groups for binding affinity and selectivity. Applying molecular docking to this compound and its analogs would allow researchers to visualize their binding poses within a target active site, rationalize observed SAR trends, and guide the design of new derivatives with improved interactions and, consequently, higher potency.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of ligand-receptor interactions at an atomic level. For isoindoline derivatives, MD simulations can elucidate the stability of the compound within a binding pocket, reveal key amino acid interactions, and predict the binding free energy, offering a more realistic representation than static docking models. nih.govresearchgate.net

In studies of isoindoline derivatives targeting specific receptors, such as the GABAa receptor, MD simulations have been instrumental. nih.govpreprints.org These simulations can track the conformational changes of both the ligand and the protein over time, providing a detailed view of the binding event. For instance, simulations can reveal that the stability of the ligand-protein complex is maintained through a network of hydrogen bonds and hydrophobic interactions. preprints.org The root mean square deviation (RMSD) of the protein and ligand atoms are often monitored throughout the simulation to assess the stability of the complex; a lower RMSD value generally indicates a more stable binding interaction. researchgate.net

A key aspect of MD simulations is the calculation of binding free energy, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This calculation provides a quantitative estimate of the binding affinity. For a series of isoindoline-1,3-dione derivatives, calculated binding free energies (ΔG bind) have been used to correlate with and explain experimentally observed biological activities. researchgate.net

Table 1: Illustrative Binding Free Energy Data from MD Simulations of Isoindoline Derivatives

| Compound/System | Target Protein | Calculated ΔG bind (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | Receptor X | -15.71 ± 2.37 | Tyr123, Phe234, Arg345 |

| Derivative B | Receptor X | -15.15 ± 1.29 | Tyr123, Phe234, Lys340 |

| Derivative C | Receptor Y | -13.94 ± 1.71 | Trp84, His280, Ser129 |

| Derivative D | Receptor Y | -12.87 ± 1.66 | Trp84, His280, Asn130 |

Note: This table is illustrative and based on data for various isoindoline derivatives to demonstrate the type of information obtained from MD simulations. researchgate.net The specific values are not for this compound.

Furthermore, MD simulations can highlight the importance of specific structural features, such as the planar aromatic ring of the isoindoline moiety, in establishing π-π stacking interactions with aromatic residues in the binding site, which can be a critical determinant of affinity. nih.govpreprints.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a valuable tool for understanding reaction mechanisms, molecular geometries, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.comresearchgate.net

For compounds related to the isoindoline scaffold, DFT calculations have been employed to study the mechanism of their synthesis. For example, the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chlorides has been investigated using DFT to determine the transition states and activation energies of the reaction. tandfonline.comresearchgate.net Such studies can reveal the rate-determining step of a reaction and provide insights into how reaction conditions can be optimized. tandfonline.com

DFT can also be used to correlate theoretical data with experimental results, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, to confirm the structure of synthesized compounds. acs.orgnih.gov The calculated vibrational frequencies and chemical shifts can be compared with experimental data to validate the proposed molecular structure. acs.org

Table 3: Illustrative Data from DFT Calculations on an Isoindoline Derivative

| Calculated Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule |

| LUMO Energy | -2.4 eV | Relates to the electron-accepting ability of the molecule |

| HOMO-LUMO Gap | 4.1 eV | Indicator of chemical reactivity and stability tandfonline.com |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

| Activation Energy (for a reaction step) | 31 kcal/mol | Determines the rate of a chemical reaction researchgate.net |

Note: The data in this table are illustrative and based on published DFT studies of related isoindoline structures to show the type of parameters calculated. tandfonline.comresearchgate.net

By calculating the energies of reactants, transition states, and products, DFT can help to elucidate the most favorable reaction pathways. For instance, in a study on the synthesis of 5,6-diaroylisoindoline-1,3-dione, DFT calculations showed that the C-C bond formation was the rate-determining step and that incorporating a solvent model in the calculations reduced the energy barrier. researchgate.net These computational insights are invaluable for the synthetic chemist in designing more efficient synthetic routes to novel derivatives of this compound.

Vi. Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the isoindoline (B1297411) ring system and the butyric acid side chain. The aromatic protons on the benzene (B151609) ring of the isoindoline moiety would typically appear in the downfield region (δ 7.0-7.5 ppm). The four methylene protons of the isoindoline ring (C1 and C3) are chemically equivalent and would likely produce a singlet. The protons of the butyric acid chain would exhibit characteristic multiplets due to spin-spin coupling with adjacent protons. docbrown.info The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically δ 170-185 ppm), the aromatic carbons, and the aliphatic carbons of both the isoindoline ring and the butyric acid chain.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on the analysis of its constituent functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic (Isoindoline) | 7.20 - 7.40 | multiplet | 4H |

| Methylene (Isoindoline, N-CH₂) | ~ 4.20 | singlet | 4H |

| Methylene (-N-CH₂-CH₂) | ~ 2.80 | triplet | 2H |

| Methylene (-CH₂-COOH) | ~ 2.40 | triplet | 2H |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on the analysis of its constituent functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | ~ 178 |

| Aromatic (quaternary) | ~ 140 |

| Aromatic (-CH=) | ~ 128 |

| Aromatic (-CH=) | ~ 123 |

| Methylene (Isoindoline, N-CH₂) | ~ 55 |

| Methylene (-N-CH₂-) | ~ 52 |

| Methylene (-CH₂-COOH) | ~ 32 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

A very broad peak between 2500 and 3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Aliphatic C-H stretching vibrations from the methylene groups of the isoindoline and butyric acid moieties are expected just below 3000 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The spectrum would also show C-N stretching and aromatic C=C stretching bands in the fingerprint region (below 1600 cm⁻¹).

Interactive Table 3: Predicted IR Absorption Bands for this compound Predicted data based on the analysis of its constituent functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a non-volatile compound like this, Electrospray Ionization (ESI) is a common technique.

The molecular formula for this compound is C₁₂H₁₅NO₂. Its exact molecular weight is approximately 205.11 g/mol . In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 206.12. Analysis of the fragmentation pattern in tandem MS (MS/MS) can further confirm the structure. Common fragmentation pathways would include the loss of water (-18 Da) or the carboxyl group (-45 Da), as well as cleavage along the butyric acid chain.

Interactive Table 4: Predicted Mass Spectrometry Data for this compound Predicted data based on the analysis of its molecular structure.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 206.12 | Protonated molecular ion |

| [M+Na]⁺ | 228.10 | Sodium adduct |

| [M-H₂O+H]⁺ | 188.11 | Fragment from loss of water |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds, it is indispensable for purification and for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds like this compound, which are not sufficiently volatile for gas chromatography.

A reversed-phase HPLC method would be the standard approach for purity assessment. In this method, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated for consistent retention and good peak shape. google.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the isoindoline chromophore absorbs, such as around 206 nm. google.com

Interactive Table 5: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 10 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 206 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis of this compound is challenging.

To make the compound suitable for GC analysis, a derivatization step is typically required. mdpi.com The carboxylic acid is converted into a more volatile ester, for example, a methyl ester, by reacting it with a reagent like diazomethane or methanol with an acid catalyst. This derivatized product can then be readily analyzed by GC, often using a flame ionization detector (FID). mdpi.com This approach is useful for quantifying the compound in complex matrices where the selectivity of GC is advantageous.

Interactive Table 6: Typical GC Method Parameters (for derivatized compound)

| Parameter | Condition |

|---|---|

| Derivatization | Conversion to methyl ester |

| Column | Polar capillary column (e.g., DB-WAX) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~ 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 240 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~ 260 °C |

Ion-Pair Chromatography (IPC) for Polar Compounds

Ion-Pair Chromatography (IPC) is a subset of reversed-phase chromatography that is particularly effective for the separation and analysis of ionic and highly polar compounds like this compound. medcraveonline.com The inherent polarity of the carboxylic acid group in this molecule can lead to poor retention on traditional non-polar stationary phases. IPC addresses this challenge by introducing an ion-pairing reagent into the mobile phase. medcraveonline.comthermofisher.com

The mechanism of IPC involves the addition of a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com For the anionic carboxylate group of this compound, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), would be used. There are two prevailing models for the separation mechanism:

Ion-Pair Formation in Mobile Phase: The analyte and the ion-pairing reagent form a neutral, hydrophobic ion pair in the mobile phase. This neutral complex can then be retained and separated by the non-polar stationary phase through hydrophobic interactions. thermofisher.comnih.gov

Dynamic Ion-Exchange Surface: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged head of the reagent is oriented towards the mobile phase, allowing for the retention of oppositely charged analyte molecules. thermofisher.com

The choice of ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic solvent content are critical parameters that must be optimized to achieve a successful separation. For instance, adjusting the pH is crucial to ensure the carboxylic acid group of the analyte is ionized. This technique allows for enhanced retention and improved peak shape, which are essential for accurate quantification in research settings.